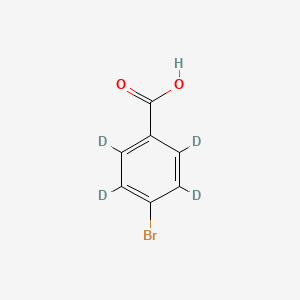
Fapyguanine-13C-15N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fapyguanine-13C-15N3 is a labeled derivative of Fapyguanine, a formamidopyrimidine derivative of guanine. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The isotopic labeling allows for detailed studies of molecular interactions and transformations using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fapyguanine-13C-15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine structure. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of guanine derivatives. One common method involves the use of 13C-labeled formamide and 15N-labeled ammonia in the synthesis process. The reaction conditions typically involve controlled temperatures and pH levels to ensure the incorporation of the isotopes into the desired positions on the guanine molecule .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques that ensure high purity and yield. This often involves the use of specialized reactors and purification systems to isolate the labeled compound from other reaction by-products. The use of stable isotope-enriched starting materials is crucial for achieving the desired labeling efficiency and isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Fapyguanine-13C-15N3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior under different conditions and for understanding its interactions with other molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be carried out under neutral or slightly basic conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may lead to the formation of oxidized guanine derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the incorporation of various functional groups into the guanine structure .
Scientific Research Applications
Fapyguanine-13C-15N3 has a wide range of scientific research applications, including:
Chemistry: Used in NMR and MS studies to investigate molecular structures and interactions.
Biology: Employed in studies of DNA damage and repair mechanisms.
Medicine: Utilized in research on carcinogenesis and mutagenesis.
Industry: Applied in the development of new diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of Fapyguanine-13C-15N3 involves its incorporation into DNA, where it can form adducts with DNA bases. These adducts can lead to mutations and DNA damage, which are critical factors in the study of carcinogenesis and mutagenesis. The molecular targets of this compound include DNA polymerases and repair enzymes, which recognize and process the DNA lesions formed by the compound .
Comparison with Similar Compounds
Fapyguanine-13C-15N3 can be compared with other labeled guanine derivatives, such as:
[1,NH2-15N2]-Guanosine: Another labeled guanine derivative used in NMR studies to investigate molecular interactions.
[2-13C-1,7,NH2-15N3]-2′-Deoxyguanosine: A labeled nucleoside used in DNA and RNA research to study the effects of isotopic labeling on nucleic acid structures.
The uniqueness of this compound lies in its specific labeling pattern, which allows for detailed studies of its chemical and biological properties. The incorporation of both carbon-13 and nitrogen-15 isotopes provides a comprehensive understanding of the compound’s behavior in various research applications.
Properties
CAS No. |
202406-91-5 |
|---|---|
Molecular Formula |
C413CH7N215N3O2 |
Molecular Weight |
173.11 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2,6-diamino-4-hydroxy-5-formamidopyrimidine-13C-15N3; |
tag |
Guanine Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B602564.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)



